molecular formula C12H15N3 B2911105 1-(2-cyclopropyl-1H-1,3-benzodiazol-5-yl)ethan-1-amine CAS No. 1526786-62-8

1-(2-cyclopropyl-1H-1,3-benzodiazol-5-yl)ethan-1-amine

Cat. No.: B2911105
CAS No.: 1526786-62-8
M. Wt: 201.273
InChI Key: AFYMMCOSEWYPHA-UHFFFAOYSA-N
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Description

1-(2-Cyclopropyl-1H-1,3-benzodiazol-5-yl)ethan-1-amine is a benzodiazole derivative characterized by a bicyclic aromatic system fused with a cyclopropyl substituent at position 2 and an ethanamine group at position 4. Its molecular formula is C₁₂H₁₅N₃, with a molecular weight of 201.27 g/mol . The compound is reported to have a purity of 95% and is cataloged under identifiers such as EN300-781095 . The benzodiazole core imparts rigidity to the structure, while the cyclopropyl group introduces steric and electronic effects that influence reactivity and binding interactions.

Properties

IUPAC Name

1-(2-cyclopropyl-3H-benzimidazol-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-7(13)9-4-5-10-11(6-9)15-12(14-10)8-2-3-8/h4-8H,2-3,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYMMCOSEWYPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)N=C(N2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(2-Cyclopropyl-1H-1,3-benzodiazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and specific temperature and pressure settings . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Cyclopropyl-1H-1,3-benzodiazol-5-yl)ethan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-cyclopropyl-1H-1,3-benzodiazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Propyl-1,2,4-Oxadiazol-5-yl)Ethan-1-Amine Hydrochloride

  • Molecular Formula : C₇H₁₄ClN₃O
  • Molecular Weight : 193.63 g/mol
  • Key Differences : Replaces the benzodiazole core with a 1,2,4-oxadiazole ring, which reduces aromaticity and alters electronic properties. The propyl substituent increases hydrophobicity compared to the cyclopropyl group in the target compound .

7-Bromo-2,3,4,5-Tetrahydro-1-Benzothiepine

  • Molecular Formula : C₉H₁₀BrS
  • Molecular Weight : 229.10 g/mol
  • Key Differences : Incorporates a sulfur atom in the heterocycle (benzothiepine) instead of nitrogen, enhancing polarizability. The bromine substituent introduces distinct reactivity in cross-coupling reactions .

Substituent Variations in Ethanamine Derivatives

1-(4-Isopropylphenyl)Ethan-1-Amine

  • Molecular Formula : C₁₁H₁₇N
  • Molecular Weight : 163.26 g/mol
  • Key Differences: Features a phenyl ring with an isopropyl group instead of a benzodiazole core.

1-(3,5-Difluorophenyl)Ethan-1-Amine Hydrochloride

  • Molecular Formula : C₈H₁₀ClF₂N
  • Molecular Weight : 193.63 g/mol
  • Key Differences : Fluorine substituents on the phenyl ring enhance electronegativity and metabolic stability compared to the cyclopropyl-benzodiazole system .

Physicochemical and Reactivity Profiles

Compound Molecular Weight (g/mol) Heterocycle Key Substituents Purity
1-(2-Cyclopropyl-1H-1,3-benzodiazol-5-yl)ethan-1-amine 201.27 Benzodiazole Cyclopropyl, ethanamine 95%
1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethan-1-amine HCl 193.63 1,2,4-Oxadiazole Propyl, ethanamine Not specified
7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine 229.10 Benzothiepine Bromine Not specified
1-(4-Isopropylphenyl)ethan-1-amine 163.26 Phenyl Isopropyl Not specified
  • Reactivity: The benzodiazole core in the target compound may participate in π-π stacking and hydrogen bonding, unlike the oxadiazole or phenyl analogs.
  • Catalytic Applications : Ethylamine derivatives like those in are used in palladium-catalyzed reductions . The benzodiazole moiety in the target compound could modulate catalytic activity due to its electron-withdrawing nature.

Biological Activity

1-(2-Cyclopropyl-1H-1,3-benzodiazol-5-yl)ethan-1-amine is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. With a molecular formula of C12H15N3 and a molecular weight of 201.27 g/mol, this compound belongs to the class of benzodiazole derivatives, which are known for their diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The compound acts by modulating the activity of these targets, leading to alterations in cellular processes such as proliferation, apoptosis, and signal transduction.

Biological Activities

  • Anticancer Activity : Research indicates that compounds containing the benzodiazole moiety often exhibit anticancer properties. For instance, studies have demonstrated that related benzodiazole derivatives can inhibit tumor growth in xenograft models, suggesting that this compound may possess similar effects .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes. In particular, structure-activity relationship (SAR) studies have highlighted that modifications to the benzodiazole structure can enhance enzyme inhibitory activity, which is critical for developing new therapeutic agents targeting specific diseases .
  • Biochemical Assays : The compound is utilized in biochemical assays to explore its effects on biological pathways. Its ability to act as a probe allows researchers to dissect complex cellular mechanisms and identify potential therapeutic targets.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds and provided insights into their mechanisms:

StudyCompoundActivityIC50 Value
Li et al. (2018)FGFR1 InhibitorEnzymatic inhibition15.0 nM
Cao et al. (2019)Dual Aurora A/B InhibitorTumor growth inhibition30.2 nM
Recent Advances (2020)Indazole DerivativeAntitumor activity<4.1 nM

These studies illustrate the potential for this compound to be developed further as a therapeutic agent against various cancers through its targeted action on specific enzymes and pathways.

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